7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Overview
Description
7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C16H11Cl2N5O2 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0289800 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
One of the prominent applications of pyrido[2,3-d]pyrimidine derivatives, closely related to the compound , is their antimicrobial activity. A study described a one-pot method for preparing 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives that exhibited antimicrobial activities against some fungi, gram-positive, and gram-negative bacteria. This highlights the compound's relevance in developing potential antimicrobial agents (Ziarani et al., 2015).
Anticonvulsant Agent
In another study, derivatives of pyrazolo[4,3-a]pyrimidine-6-carbonitrile were synthesized and evaluated for their biological activities. One specific derivative was identified as a promising anticonvulsant agent, indicating the potential use of related compounds in developing anticonvulsant therapies (Divate & Dhongade-Desai, 2014).
Antibacterial and Anticancer Agents
Further research into pyrimidine derivatives has shown their application in synthesizing new compounds with antibacterial activity. For example, a study on pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones revealed their significant antibacterial activity against both gram-positive and gram-negative bacteria (Asadian et al., 2018). Additionally, some derivatives have demonstrated potential as anticancer agents, showing anti-proliferative activity against human breast cancer (MCF-7) and human colon carcinoma (HT29) cell lines, thereby suggesting their application in cancer research (Atapour-Mashhad et al., 2016).
Green Synthesis Approaches
Environmental considerations have led to the exploration of green synthesis methods for these compounds. One study achieved the synthesis of 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives via a green approach, highlighting the sustainable production of these compounds (Javahershenas & Khalafy, 2017).
Properties
IUPAC Name |
7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O2/c1-22-14-11(15(24)23(2)16(22)25)10(8(6-19)13(20)21-14)7-4-3-5-9(17)12(7)18/h3-5H,1-2H3,(H2,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGZIXKGUAZGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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